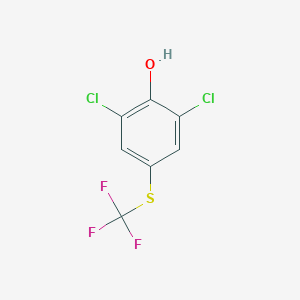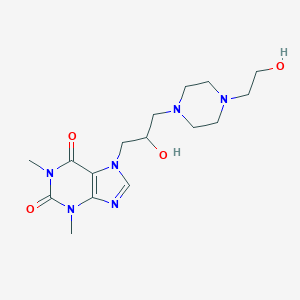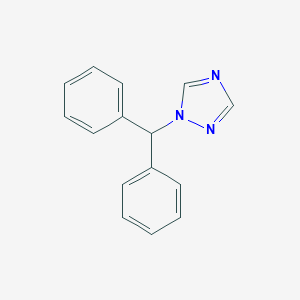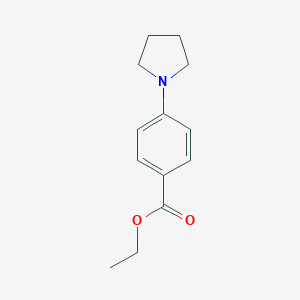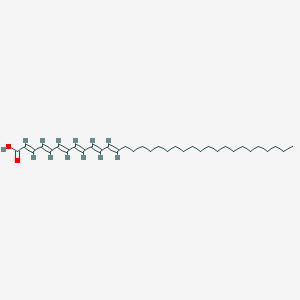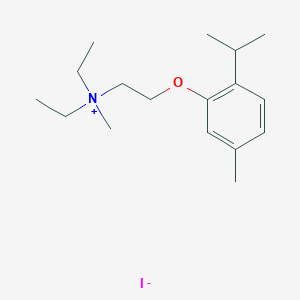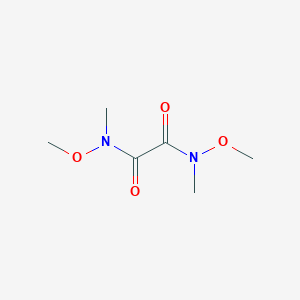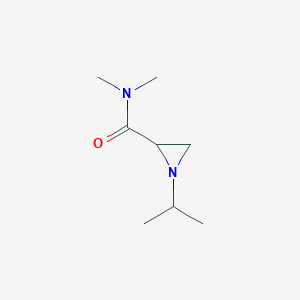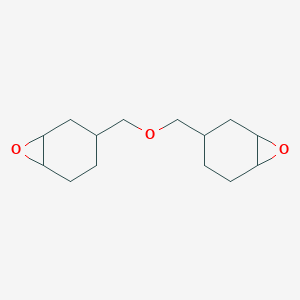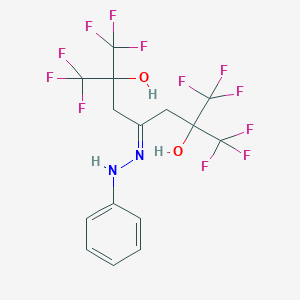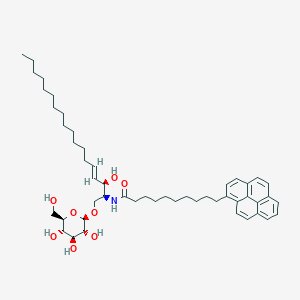
Pyrglccer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrglccer is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Pyrglccer is a derivative of pyridine and is also known as 2-pyridylglycerol. It is a colorless liquid that is soluble in water and has a molecular weight of 137.13 g/mol.
Mecanismo De Acción
The mechanism of action of pyrglccer is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Pyrglccer has been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Efectos Bioquímicos Y Fisiológicos
Pyrglccer has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance the immune system. Pyrglccer has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrglccer has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water, which makes it easy to use in various assays. However, pyrglccer has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on pyrglccer. One area of research is the development of pyrglccer-based drugs for the treatment of various diseases. Another area of research is the investigation of the potential applications of pyrglccer in agriculture, including its use as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of pyrglccer and its potential toxicity.
Métodos De Síntesis
Pyrglccer can be synthesized using various methods, including the reaction between glycerol and 2-bromo-pyridine, or the reaction between glycidol and 2-pyridinecarboxaldehyde. The former method is preferred as it involves fewer steps and has a higher yield.
Aplicaciones Científicas De Investigación
Pyrglccer has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, pyrglccer has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential role in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
110668-37-6 |
|---|---|
Nombre del producto |
Pyrglccer |
Fórmula molecular |
C50H73NO8 |
Peso molecular |
816.1 g/mol |
Nombre IUPAC |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldecanamide |
InChI |
InChI=1S/C50H73NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h20,22,24-26,28-33,41-43,47-50,52-53,55-57H,2-19,21,23,27,34-35H2,1H3,(H,51,54)/b26-20+/t41-,42+,43+,47+,48-,49+,50+/m0/s1 |
Clave InChI |
VPLAPDLWNKTQOP-NFXMJHJRSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Sinónimos |
N-(10-(1-pyrenyl)decanoyl)glucocerebroside PyrGlcCe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



